molecular formula C25H22N2O6 B11352908 2-oxo-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide

2-oxo-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide

Cat. No.: B11352908
M. Wt: 446.5 g/mol
InChI Key: CFVFHEZWIXKGEZ-UHFFFAOYSA-N
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Description

2-OXO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, a pyridine ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with 2-hydroxyacetophenone to form the chromene core. This is followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group via an amide coupling reaction using appropriate reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-OXO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the chromene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-OXO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

    Biology: It is investigated for its role in modulating biological pathways and its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-OXO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-OXO-N-(PYRIDIN-2-YL)-N-(PHENYL)METHYL-2H-CHROMENE-3-CARBOXAMIDE
  • 2-OXO-N-(PYRIDIN-2-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE

Uniqueness

2-OXO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications, such as enzyme inhibition and electronic device fabrication, compared to its analogs.

Properties

Molecular Formula

C25H22N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

2-oxo-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]chromene-3-carboxamide

InChI

InChI=1S/C25H22N2O6/c1-30-20-12-16(13-21(31-2)23(20)32-3)15-27(22-10-6-7-11-26-22)24(28)18-14-17-8-4-5-9-19(17)33-25(18)29/h4-14H,15H2,1-3H3

InChI Key

CFVFHEZWIXKGEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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